molecular formula C13H9NO4 B011315 6-Methoxy-2-nitronaphtho(1,8-bc)pyran CAS No. 105052-39-9

6-Methoxy-2-nitronaphtho(1,8-bc)pyran

Cat. No.: B011315
CAS No.: 105052-39-9
M. Wt: 243.21 g/mol
InChI Key: DNZYLXTVVJFKQE-UHFFFAOYSA-N
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Description

6-Methoxy-2-nitronaphtho[1,8-bc]pyran is a polycyclic aromatic compound characterized by a fused naphthopyran core with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 6 and 2, respectively. Its crystal structure was resolved in 1993, revealing a planar aromatic system with intramolecular hydrogen bonding that stabilizes the nitro group . Notably, this compound exhibits mutagenic properties, as highlighted in crystallographic studies, though mechanistic details remain underexplored .

Synthetic routes to this compound and its analogs often employ transition-metal catalysis. For instance, rhodium-catalyzed oxidative coupling of phenolic substrates with alkynes enables regioselective C–H bond cleavage, leveraging hydroxyl groups as directing moieties . Palladium and ruthenium catalysts have also been utilized for peri-annulative coupling to construct similar polycyclic frameworks .

Properties

CAS No.

105052-39-9

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

8-methoxy-3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene

InChI

InChI=1S/C13H9NO4/c1-17-10-6-5-8-7-12(14(15)16)18-11-4-2-3-9(10)13(8)11/h2-7H,1H3

InChI Key

DNZYLXTVVJFKQE-UHFFFAOYSA-N

SMILES

COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-]

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-]

Other CAS No.

105052-39-9

Synonyms

6-methoxy-2-nitronaphtho(1,8-bc)pyran
R 7779
R-7779

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key Observations:
  • In contrast, hydroxyl or methoxy groups in simpler pyrans (e.g., from bay leaves) improve antioxidant activity by stabilizing free radicals .
  • Synthetic Flexibility : Rhodium catalysis dominates the synthesis of naphthopyrans, with hydroxy groups directing regioselective C–H activation . Palladium and ruthenium systems offer complementary pathways for peri-annulation but require tailored substrates .

Physicochemical and Functional Properties

  • Fluorescence: Isoquinoline-conjugated naphthopyrans exhibit tunable fluorescence, with emission colors modulated by substituents (e.g., green for hexaphenylated derivatives) . The nitro group in 6-Methoxy-2-nitronaphtho[1,8-bc]pyran may quench fluorescence due to electron-withdrawing effects, though this remains untested.
  • Reactivity : The nitro group facilitates electrophilic substitution reactions, whereas methoxy groups in related compounds enhance oxidative stability .

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